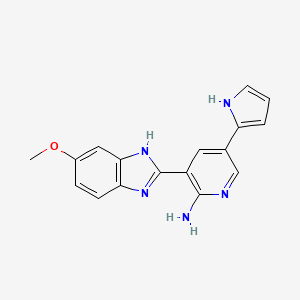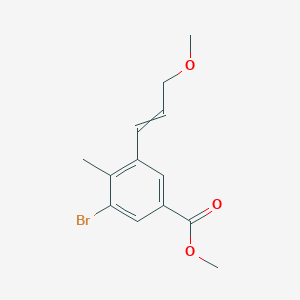![molecular formula C8H11N3O4 B13869631 3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol CAS No. 105630-61-3](/img/structure/B13869631.png)
3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol is a chemical compound with the molecular formula C8H11N3O4 It is characterized by the presence of a nitropyridine group attached to an amino propane-1,2-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol typically involves the reaction of 5-nitropyridine-2-amine with 3-chloropropane-1,2-diol under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydroxyl groups in the propane-1,2-diol moiety can be substituted with other functional groups using appropriate reagents.
Condensation: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Condensation: Aldehydes or ketones, acid or base catalysts.
Major Products Formed
Reduction: 3-[(5-Aminopyridin-2-yl)amino]propane-1,2-diol.
Substitution: 3-[(5-Nitropyridin-2-yl)amino]propane-1,2-dichloride.
Condensation: Schiff bases or amides.
Aplicaciones Científicas De Investigación
3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The diol moiety can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(3-Nitropyridin-2-yl)amino]propane-1,2-diol
- 3-[(5-Aminopyridin-2-yl)amino]propane-1,2-diol
- 3-[(5-Nitropyridin-2-yl)amino]propanoic acid
Uniqueness
3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol is unique due to the presence of both a nitropyridine group and a diol moiety. This combination of functional groups allows for diverse chemical reactivity and potential applications. The nitro group can participate in redox reactions, while the diol moiety provides sites for further functionalization and interaction with biological targets.
Propiedades
Número CAS |
105630-61-3 |
|---|---|
Fórmula molecular |
C8H11N3O4 |
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
3-[(5-nitropyridin-2-yl)amino]propane-1,2-diol |
InChI |
InChI=1S/C8H11N3O4/c12-5-7(13)4-10-8-2-1-6(3-9-8)11(14)15/h1-3,7,12-13H,4-5H2,(H,9,10) |
Clave InChI |
IYCQNPBENNXHKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1[N+](=O)[O-])NCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chlorothieno[2,3-d]pyrimidine-6-carbonyl chloride](/img/structure/B13869549.png)
![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13869557.png)

![2-(3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B13869563.png)




![3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13869599.png)





